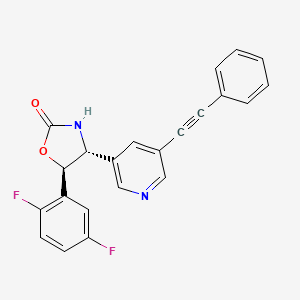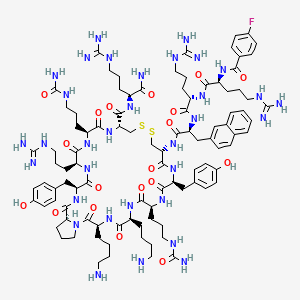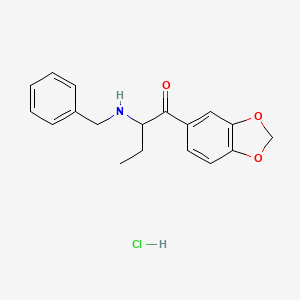
(4R,5R)-5-(2,5-difluorophenyl)-4-(5-(phenylethynyl)pyridin-3-yl)oxazolidin-2-one
Vue d'ensemble
Description
BMS-955829 is a Positive allosteric modulators (PAMs). BMS-955829 shows high functional PAM potency, excellent mGluR5 binding affinity, low glutamate fold shift, and high selectivity for the mGluR5 subtype. BMS-955829 is a potent mGluR5 PAM (EC50 = 2.6 ± 1.0 nM; n = 6), devoid of inherent mGluR5 agonist activity (EC50 > 30μM). The measured binding Ki of BMS-955829 was found to be 1.6 nM, which was in good agreement with its functional potency.
Applications De Recherche Scientifique
Applications in Drug Metabolism and Disposition
A medicinal chemistry campaign identified compounds with an oxazolidinone core, including derivatives similar to the specified compound, as positive allosteric modulators of metabotropic glutamate receptor subtype 5 (mGluR5). Biotransformation studies revealed the formation of glutathione conjugates with these compounds, indicating their metabolic processing in liver microsomes and cytosol (Zhuo et al., 2015).
Crystal Structure Analysis
The crystal structure of related oxazolidinone derivatives has been reported. These studies provide insights into the molecular conformations and interactions of these compounds, which are essential for understanding their biological activity (Hirschler et al., 1994).
Synthesis and Spectral Behavior
Research on the synthesis and spectral behavior of compounds with the oxazolidin-2-one structure has been conducted. These studies are crucial for developing new synthetic pathways and understanding the chemical properties of these molecules (Nishiyama et al., 1986).
Pharmacological Applications
Oxazolidinone derivatives have shown promise in pharmacological applications. For instance, DA-7218, a new oxazolidinone prodrug, demonstrated effective treatment in experimental actinomycetoma caused by Nocardia brasiliensis, highlighting the potential of these compounds in antibacterial therapy (Espinoza-González et al., 2008).
Metabolic Biotransformation
The metabolism of novel oxazolidinone antibacterial drugs, such as FYL-67, has been studied to identify phase I metabolites. These findings are critical for the development and validation of analytical methods for drug quantification and understanding pharmacodynamics (Sang et al., 2016).
Propriétés
Numéro CAS |
1375751-08-8 |
|---|---|
Nom du produit |
(4R,5R)-5-(2,5-difluorophenyl)-4-(5-(phenylethynyl)pyridin-3-yl)oxazolidin-2-one |
Formule moléculaire |
C22H14F2N2O2 |
Poids moléculaire |
376.3628 |
Nom IUPAC |
(4R,5R)-5-(2,5-difluorophenyl)-4-(5-(phenylethynyl)pyridin-3-yl)oxazolidin-2-one |
InChI |
InChI=1S/C22H14F2N2O2/c23-17-8-9-19(24)18(11-17)21-20(26-22(27)28-21)16-10-15(12-25-13-16)7-6-14-4-2-1-3-5-14/h1-5,8-13,20-21H,(H,26,27)/t20-,21-/m1/s1 |
Clé InChI |
HIRXVQATYCZQHB-NHCUHLMSSA-N |
SMILES |
FC1=CC=C(C=C1[C@H]([C@@H](C2=CC(C#CC3=CC=CC=C3)=CN=C2)N4)OC4=O)F |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BMS-955829; BMS 955829; BMS955829. |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[3-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-1-(4-cyanophenyl)urea](/img/structure/B606195.png)





